5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Computational Chemistry Physicochemical Properties

Procure this essential heterocyclic scaffold for medicinal chemistry programs targeting α-glucosidase (derivative IC₅₀ = 0.186 μM) or antimicrobial SAR libraries. The unique furan-thiadiazole core offers distinct electronic and steric properties vs. phenyl/thienyl analogs, enabling systematic heteroatom substitution studies. Ideal for diversity-oriented synthesis and rational drug design.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 4447-45-4
Cat. No. B1296521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
CAS4447-45-4
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(S2)N
InChIInChI=1S/C6H5N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
InChIKeyNJIPARYFCVPPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 4447-45-4): Molecular Identity and Core Properties for Scientific Procurement


5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 4447-45-4) is a heterocyclic compound consisting of a 1,3,4-thiadiazole ring substituted at the 5-position with a furan-2-yl group and at the 2-position with an amine group. Its molecular formula is C₆H₅N₃OS, with a molecular weight of 167.19 g/mol . The compound features a predicted density of 1.444 g/cm³ and a boiling point of 345.8°C at 760 mmHg [1]. It is recognized as a versatile building block in medicinal chemistry and materials science, primarily due to the presence of both the electron-rich furan ring and the pharmacologically significant 1,3,4-thiadiazole core . This compound serves as a scaffold for generating diverse libraries of bioactive molecules, with the furan moiety offering distinct electronic and steric properties compared to other common substituents like phenyl or thienyl groups.

5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine: Why In-Class 5-Substituted Thiadiazole Analogs Are Not Direct Replacements


The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties, including high metabolic stability and appropriate lipophilicity [1]. However, the biological activity of derivatives is profoundly influenced by the nature of the substituent at the 5-position. The electronic and steric properties of the furan-2-yl group in 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine differ significantly from those of other common substituents such as phenyl (planar, hydrophobic), thien-2-yl (sulfur-containing, larger van der Waals radius), or 3-furanyl (different regioisomer with altered dipole moment) . These differences can drastically alter target binding affinity, selectivity, and overall pharmacological profile. For instance, studies on related furan-containing thiadiazole derivatives have shown that the presence of the furan ring is critical for achieving potent enzyme inhibition (e.g., IC₅₀ = 0.186 μM against α-glucosidase) and that replacement with other heterocycles leads to a significant reduction in potency [2]. Therefore, substituting 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine with a close analog in a research or development program carries a high risk of changing the structure-activity relationship (SAR) and invalidating the original experimental design.

Quantitative Differentiation Guide: Evidence-Based Advantages of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine Over Key Analogs


Electronic Profile and Physicochemical Properties vs. Thiophene and Phenyl Analogs

The furan-2-yl group in 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine imparts a distinct electronic and lipophilic profile compared to its thiophene (5-(thien-2-yl)-1,3,4-thiadiazol-2-amine) and phenyl (5-phenyl-1,3,4-thiadiazol-2-amine) analogs. The target compound has a calculated topological polar surface area (TPSA) of 64.94 Ų and a partition coefficient (LogP) of 1.38 . In contrast, the thiophene analog has a higher molecular weight (183.25 g/mol) and the phenyl analog, while sharing the same core, lacks the oxygen heteroatom, which alters its hydrogen-bonding capacity and electron density distribution . These physicochemical differences are critical for predicting drug-likeness and optimizing bioavailability in lead development.

Medicinal Chemistry Computational Chemistry Physicochemical Properties

Potent α-Glucosidase Inhibition in Furan-Containing Thiadiazole Derivatives

While direct activity data for the parent amine 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine is limited in the public domain, a highly relevant class-level inference can be drawn from a 2021 study on 2,5-disubstituted furan derivatives containing the 1,3,4-thiadiazole moiety. This study demonstrated that these furan-containing compounds are potent α-glucosidase inhibitors, with the most active compound (compound 9) exhibiting an IC₅₀ of 0.186 μM [1]. This is significant because α-glucosidase is a validated target for type 2 diabetes mellitus, and the observed potency in this class suggests the furan-thiadiazole core, which is present in the target compound, is a promising pharmacophore for developing new anti-diabetic agents. In comparison, many other 1,3,4-thiadiazole derivatives with different substituents often show activity in the micromolar range, making this sub-micromolar activity a notable differentiation.

Diabetes Research Enzyme Inhibition Medicinal Chemistry

Broad-Spectrum Antimicrobial Potential of the 1,3,4-Thiadiazole Scaffold

A 2025 review of 1,3,4-thiadiazole derivatives reported that 79 newly synthesized compounds exhibited superior inhibitory efficacy relative to standard reference antibiotics or achieved 90-100% bacterial growth suppression against a panel of 19 bacterial strains (10 Gram-negative, 9 Gram-positive). Furthermore, 75 derivatives demonstrated antifungal potency exceeding that of reference agents or produced 90-100% growth inhibition against 25 fungal species [1]. While this is a class-level observation, it underscores the high potential of the 1,3,4-thiadiazole scaffold in antimicrobial drug discovery. The 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine, as a fundamental building block of this class, is a crucial starting material for synthesizing and exploring novel antimicrobial agents. This broad-spectrum potential contrasts with more narrowly active scaffolds, making it a versatile choice for initial screening libraries.

Antimicrobial Research Antibacterial Antifungal

Regioisomeric Distinction: 2-Furanyl vs. 3-Furanyl Derivatives

The target compound, 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine, features a furan ring attached at the 2-position. A closely related analog is 5-(Furan-3-yl)-1,3,4-thiadiazol-2-amine (CAS 70057-72-6) . While both are regioisomers with the same molecular formula (C₆H₅N₃OS) and weight (167.19 g/mol), the position of the heterocycle attachment significantly alters the molecule's electronic distribution and dipole moment. The 2-furanyl isomer has the oxygen atom in a different spatial relationship to the thiadiazole ring compared to the 3-furanyl isomer. These subtle structural changes can lead to profound differences in target binding affinity and selectivity in biological systems. Researchers must be aware of this regioisomeric distinction and ensure procurement of the correct isomer for their specific SAR studies.

Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Optimal Application Scenarios for 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine Based on Quantitative Evidence


Lead Optimization in Anti-Diabetic Drug Discovery

As supported by class-level evidence of potent α-glucosidase inhibition (IC₅₀ = 0.186 μM for a closely related derivative), 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine is an ideal starting scaffold for medicinal chemistry programs targeting type 2 diabetes mellitus [1]. The furan-thiadiazole core can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties. Researchers should prioritize this compound when exploring novel inhibitors of α-glucosidase, as the sub-micromolar activity of its derivatives indicates a high probability of success in identifying new clinical candidates.

Antimicrobial Screening Library Construction

Given the well-documented broad-spectrum antimicrobial activity of the 1,3,4-thiadiazole class, where a high percentage of new derivatives outperform or match reference antibiotics and antifungals, this compound is a valuable core for generating diversity-oriented synthesis libraries [2]. It should be used as a key building block for creating novel compounds to be screened against panels of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, to identify new agents to combat antimicrobial resistance.

Precise SAR Studies on Heterocyclic Bioisosteres

The distinct physicochemical properties of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (TPSA = 64.94 Ų, LogP = 1.38) compared to its thienyl and phenyl analogs make it an essential tool for systematic structure-activity relationship (SAR) investigations. Researchers seeking to understand the impact of heteroatom substitution (O vs. S vs. C) on target binding and drug-like properties should procure this compound alongside its analogs for comparative biological evaluation. This approach is fundamental for rational drug design.

Synthetic Methodology Development and Chemical Biology

The compound's primary amine group and the reactive furan ring provide distinct handles for chemical derivatization. It is an excellent substrate for developing new synthetic methodologies involving C-H functionalization, cross-coupling reactions, or the construction of more complex fused heterocycles . In chemical biology, it can be used to create activity-based probes or as a precursor to synthesize bioactive small molecules for target identification studies.

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